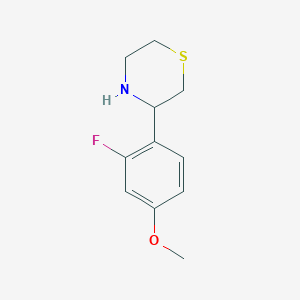

![molecular formula C13H13ClN2O3S B2607105 2-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 91402-37-8](/img/structure/B2607105.png)

2-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

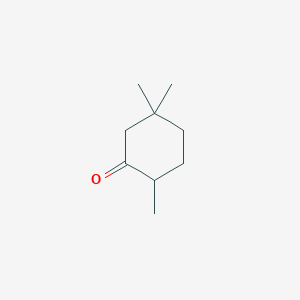

The compound “2-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that consists of a five-membered C3NS ring. The molecule also contains a chloro group (-Cl), an acetamide group (CH3CONH2), and a dimethoxyphenyl group (C6H4(OCH3)2) .

Molecular Structure Analysis

The molecular formula of the compound is C10H12ClNO3 . It contains 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 229.66 .Applications De Recherche Scientifique

Crystallography and Molecular Interaction Studies

The structural analysis of similar compounds, such as chlorophenyl thiazole acetamides, reveals their molecular configurations and intermolecular interactions, providing a foundation for designing drugs with targeted properties. For instance, Saravanan et al. (2016) detailed the crystal structure of a chlorophenyl thiazole acetamide, highlighting C—H⋯O interactions that form chains in the crystal lattice. Such insights are crucial for understanding compound stability and reactivity, aiding in the design of compounds with desirable pharmaceutical properties (Saravanan et al., 2016).

Synthesis and Characterization of Heterocyclic Compounds

Research on synthesizing heterocyclic compounds with chloroacetamide groups has led to the development of novel derivatives with potential biological activities. For example, Yu et al. (2014) synthesized N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, showcasing a method for creating compounds that could serve as leads in drug development (Yu et al., 2014).

Photovoltaic and Photophysical Properties

Compounds with acetamide groups, especially those incorporating heterocyclic structures, have been evaluated for their photophysical properties and potential use in photovoltaic devices. Mary et al. (2020) conducted a study on benzothiazolinone acetamide analogs, assessing their light harvesting efficiency and nonlinear optical (NLO) activity. These properties indicate the compound's utility in dye-sensitized solar cells (DSSCs) and as photosensitizers, highlighting a potential application in renewable energy technologies (Mary et al., 2020).

Anticancer Activity

The synthesis and evaluation of benzothiazole and thiadiazole derivatives have been directed towards exploring their anticancer activities. Research has identified specific compounds within this category demonstrating considerable activity against cancer cell lines, suggesting a route for developing new chemotherapeutic agents. For instance, Yurttaş et al. (2015) and Duran et al. (2012) synthesized derivatives that showed promising anticancer potential in vitro, underscoring the therapeutic relevance of these chemical frameworks (Yurttaş et al., 2015); (Duran et al., 2012).

Mécanisme D'action

Propriétés

IUPAC Name |

2-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3S/c1-18-8-3-4-11(19-2)9(5-8)10-7-20-13(15-10)16-12(17)6-14/h3-5,7H,6H2,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOORQMYSUAQLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B2607024.png)

![2-[(E)-1-(dimethylamino)-3-[4-(trifluoromethoxy)anilino]prop-2-enylidene]propanedinitrile](/img/structure/B2607026.png)

![ethyl 2-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2607031.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2607034.png)

![(2,6-Dimethylmorpholino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2607043.png)